molecular formula C21H25N3O5S2 B8018582 7-Methanesulphonamido-3-(5-methanesulphonamidobenzofur-2-yl-methyl)-1,2,4,5-tetrahydro-3H-3-benzazepine

7-Methanesulphonamido-3-(5-methanesulphonamidobenzofur-2-yl-methyl)-1,2,4,5-tetrahydro-3H-3-benzazepine

Cat. No. B8018582
M. Wt: 463.6 g/mol
InChI Key: AIXIFXRQFBLTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methanesulphonamido-3-(5-methanesulphonamidobenzofur-2-yl-methyl)-1,2,4,5-tetrahydro-3H-3-benzazepine is a useful research compound. Its molecular formula is C21H25N3O5S2 and its molecular weight is 463.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methanesulphonamido-3-(5-methanesulphonamidobenzofur-2-yl-methyl)-1,2,4,5-tetrahydro-3H-3-benzazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methanesulphonamido-3-(5-methanesulphonamidobenzofur-2-yl-methyl)-1,2,4,5-tetrahydro-3H-3-benzazepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

N-[3-[[5-(methanesulfonamido)-1-benzofuran-2-yl]methyl]-1,2,4,5-tetrahydro-3-benzazepin-7-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-30(25,26)22-18-4-3-15-7-9-24(10-8-16(15)11-18)14-20-13-17-12-19(23-31(2,27)28)5-6-21(17)29-20/h3-6,11-13,22-23H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXIFXRQFBLTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CCN(CC2)CC3=CC4=C(O3)C=CC(=C4)NS(=O)(=O)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methanesulphonamido-3-(5-methanesulphonamidobenzofur-2-yl-methyl)-1,2,4,5-tetrahydro-3H-3-benzazepine

Synthesis routes and methods

Procedure details

Methanesulphonyl cloride (0.28 ml) was added dropwise to a solution of 7-amino-3-(5-aminobenzofur-2-ylmethyl)-1,2,4,5-tetrahydro-3H-3-benzazepine (0.56 g) in pyridine (40 ml) cooled to 0° and the mixture was then stirred at room temperature for 18 hours. The solvent was evaporated in vacuo and the residue taken up in methylene chloride, washed three times with aqueous sodium bicarbonate and three times with brine. The organic layer was dried (Na2SO4), filtered and evaporated in vacuo to give an oil which was purified by column chromatography on silica eluting with methylene chloride containing methanol (0% up to 4%). The product-containing fractions were combined and evaporated to give the title compound as a foam, yield 0.56 g.
Quantity
0.28 mL
Type
reactant
Reaction Step One
Name
7-amino-3-(5-aminobenzofur-2-ylmethyl)-1,2,4,5-tetrahydro-3H-3-benzazepine
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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